molecular formula C14H13ClN2O2S B2362429 Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate CAS No. 344281-95-4

Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate

Cat. No. B2362429
CAS RN: 344281-95-4
M. Wt: 308.78
InChI Key: SDOLKJSWQVQIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate is a chemical compound with the molecular formula C14H13ClN2O2S . It is used as a reagent in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C14H13ClN2O2S . This indicates that it contains 14 carbon atoms, 13 hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.34±0.1 g/cm3 and a predicted boiling point of 455.2±35.0 °C . Its molecular weight is 308.78 .

Scientific Research Applications

Multicomponent Synthesis Applications

Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate is utilized in multi-component synthetic processes. For instance, a study by Raja and Perumal (2006) illustrates its use in the synthesis of diastereomers of tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones through a tandem Mannich-enamine-substitution sequence (Raja & Perumal, 2006).

Antibacterial Activity

Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate serves as a precursor in synthesizing compounds with antibacterial properties. A study by Siddiqui et al. (2014) mentions the derivation of N-substituted-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides from ethyl 2-(4-chlorophenoxy)acetate, which exhibited significant antibacterial activity (Siddiqui et al., 2014).

Applications in Horticulture

The compound finds applications in horticulture as well. Larsen's 1979 study describes the use of Ethyl 5-(4-chlorophenyl)-2H-tetrazole-2-acetate in stimulating lateral branching in apple and pear trees (Larsen, 1979).

Kinetic Studies

It is also involved in kinetic studies, like the one conducted by Padmini et al. (2016), which explored the oxidation of Ethyl-2-(methylthio) pyrimidine 5-carboxylate by potassium dichromate in aqueous perchloric acid medium (Padmini, Manju & Sateesh, 2016).

Cytotoxicity Studies

In pharmacological research, it's used in cytotoxicity studies. Stolarczyk et al. (2018) synthesized new 4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate and examined their cytotoxicity against various cancer cell lines (Stolarczyk et al., 2018).

Reactions in Organic Synthesis

The compound is instrumental in reactions in organic synthesis, as shown by Campaigne et al. (1981), who discussed the condensation of ethyl 4-chloroacetoacetate with 4-amino-6-hydroxy-2-pyrimidinethiol, leading to ethyl 3-hydroxy-5-oxo-7-aminothiazolino[3,2-a]pyrimidin-3-acetate (Campaigne, Folting, Huffman & Selby, 1981).

Nucleophilic Reactions

It is also used in nucleophilic reactions, as detailed by Llamas et al. (1986), who described the conversion of N-Ethyl-5-phenylisoxazolium-3′-sulfonate to keto ketenimine, demonstrating its reactivity with various nucleophilic side chains of proteins (Llamas, Owens, Blakeley & Zerner, 1986).

properties

IUPAC Name

ethyl 2-[5-(3-chlorophenyl)pyrimidin-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c1-2-19-13(18)9-20-14-16-7-11(8-17-14)10-4-3-5-12(15)6-10/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOLKJSWQVQIIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(C=N1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate

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